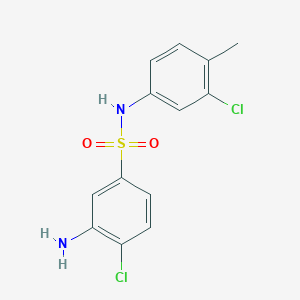

3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C13H12Cl2N2O2S and a molecular weight of 331.22 . It is used for research purposes .

Synthesis Analysis

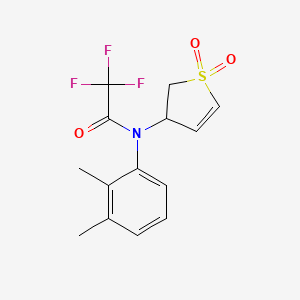

While specific synthesis methods for this compound were not found, the synthesis of similar sulfonamide compounds often involves electrophilic aromatic substitution . For example, the synthesis of sulfanilamide, a sulfa drug, involves modifying the reactivity of aniline to make possible an electrophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two substituents para to each other: an amino group in the fourth position and a singly substituted 1-sulfonamido group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 331.22 . Other specific properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Sulfonamides and Their Diverse Applications

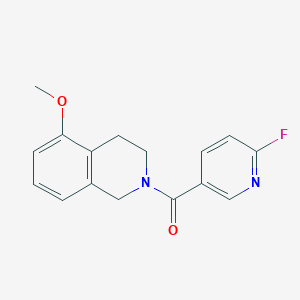

Sulfonamides, encompassing compounds like 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide, have been extensively studied for their wide range of applications in medicine and environmental science. One of the key areas of research focuses on the role of sulfonamides as carbonic anhydrase inhibitors (CAIs), with applications ranging from antiglaucoma agents to antitumor drugs. These compounds are also explored for their potential in targeting tumor-associated isoforms CA IX/XII, showing significant antitumor activity (Carta, Scozzafava, & Supuran, 2012).

Environmental Applications and Concerns

Beyond their pharmacological uses, sulfonamides have raised environmental concerns due to their persistence and potential ecotoxicological effects. Research has highlighted the occurrence and distribution of sulfonamide residues in water sources, pointing to their widespread use and the challenges in removing these compounds from the environment. The presence of sulfonamides in aquatic environments can lead to changes in microbial populations, posing risks to both environmental health and human safety (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Advances in Sulfonamide Research

Recent studies have focused on the synthesis of novel sulfonamide derivatives with improved pharmacological properties and lower toxicity. These efforts aim to extend the therapeutic applications of sulfonamides beyond their traditional roles. Innovations in sulfonamide chemistry are anticipated to lead to the development of new drugs for a variety of diseases, underscoring the ongoing importance of this class of compounds in medicinal chemistry (He Shichao et al., 2016).

Mecanismo De Acción

Target of Action

The primary targets of 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide are currently unknown

Mode of Action

Based on its structural similarity to other sulfonamide compounds, it may act as an inhibitor of certain enzymes, disrupting their normal function .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Propiedades

IUPAC Name |

3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O2S/c1-8-2-3-9(6-12(8)15)17-20(18,19)10-4-5-11(14)13(16)7-10/h2-7,17H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMORYKBCYRBBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2878885.png)

![Methyl 3-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2878891.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide](/img/structure/B2878895.png)

![8-(3,4-Dimethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2878897.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2878905.png)